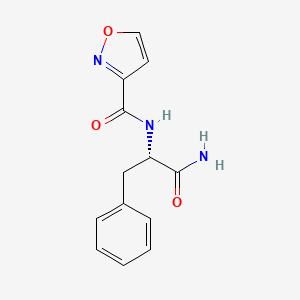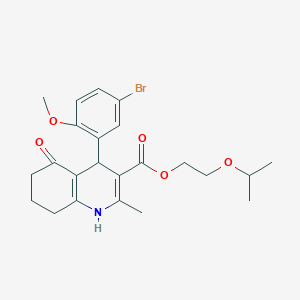amino]benzamide](/img/structure/B5026591.png)
N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was first approved by the US FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been investigated for its efficacy against other types of cancer.
Mecanismo De Acción
Sorafenib works by inhibiting the activity of several protein kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, Sorafenib disrupts the signaling pathways that are involved in cell proliferation, angiogenesis, and apoptosis. This leads to the inhibition of tumor growth and the induction of tumor cell death.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of tumor cell death, and the inhibition of angiogenesis. Sorafenib has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Sorafenib for lab experiments include its well-characterized mechanism of action and its ability to inhibit the activity of several protein kinases that are involved in cancer progression. However, the limitations of Sorafenib include its low solubility in water and its potential to cause off-target effects.
Direcciones Futuras
There are several future directions for the investigation of Sorafenib, including the development of more potent and selective inhibitors of protein kinases, the identification of biomarkers that can predict response to Sorafenib, and the investigation of Sorafenib in combination with other therapeutic agents. Additionally, the development of Sorafenib analogs that have improved pharmacokinetic properties and reduced toxicity is an area of active investigation.
Métodos De Síntesis
The synthesis of Sorafenib involves a multi-step process that includes the reaction of 4-bromo-2-fluoroaniline with 4-butylaniline to form N-(4-butylphenyl)-2-fluoro-4-bromoaniline. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to form N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl]amino]benzamide. The final step involves the methylation of the sulfonamide group with methyl iodide to form N-(4-butylphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including hepatocellular carcinoma, breast cancer, and thyroid cancer. Sorafenib works by inhibiting the activity of several protein kinases that are involved in cell proliferation, angiogenesis, and apoptosis. In addition to its anti-cancer properties, Sorafenib has also been investigated for its potential to treat other diseases, such as psoriasis and renal fibrosis.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-5-6-19-7-11-21(12-8-19)26-25(28)20-9-13-22(14-10-20)27(2)32(29,30)24-17-15-23(31-3)16-18-24/h7-18H,4-6H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTNXMUAFWIKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-methylethylidene)amino]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B5026536.png)
![N-(2-chloro-3-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5026538.png)
![11-chloro-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5026547.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5026556.png)
![1-(4-bromophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5026560.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5026568.png)

![3-(3-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026577.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5026597.png)
![N-(2-chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5026605.png)
![5-(3-nitrobenzoyl)-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5026607.png)
![11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026609.png)